D-Erythrose 4-phosphate sodium salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

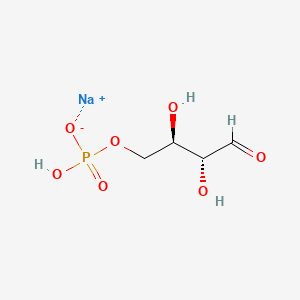

D-エリトロース 4-リン酸 (ナトリウム塩): は、単純な糖であるエリトロースのナトリウム塩です。 ペントースリン酸経路やフェニルアラニン、チロシン、トリプトファンなどの芳香族アミノ酸の生合成など、様々な生化学経路における重要な中間体です 。 この化合物は、分子式C4H10NaO7Pで、分子量は224.08 g/molです .

準備方法

合成経路と反応条件: D-エリトロース 4-リン酸 (ナトリウム塩)は、エリトリトールから、3つの異性化酵素を含む一連の酵素反応によって合成することができます 。 このプロセスは、エリトリトールをD-エリトロース 4-リン酸に変換し、その後そのナトリウム塩に変換するプロセスを伴います。

工業的生産方法: D-エリトロース 4-リン酸 (ナトリウム塩)の工業的生産は、一般的にエリトリトールをD-エリトロース 4-リン酸に変換するのを促進するために、生体触媒を使用します。 反応条件は、最終生成物の高収率と純度を確保するために最適化されています .

化学反応の分析

反応の種類: D-エリトロース 4-リン酸 (ナトリウム塩)は、異性化、エピメリ化、還元などの様々な化学反応を起こします .

一般的な試薬と条件:

異性化とエピメリ化: これらの反応は、トランスアルドラーゼ、トリオースリン酸異性化酵素、α-グリセロリン酸脱水素酵素などの酵素によって触媒されます.

還元: D-エリトロース 4-リン酸の対応するアルコール(エリトリトールとD-エリトルロース 4-リン酸)への還元は、アルデヒド還元酵素やD-エリトルロース還元酵素などの酵素によって触媒されます.

主な生成物:

異性化とエピメリ化: D-エリトルロース 4-リン酸とD-トレース 4-リン酸.

科学研究への応用

D-エリトロース 4-リン酸 (ナトリウム塩)は、いくつかの生化学経路における中間体としての役割を果たすため、科学研究で広く使用されています 。 いくつかの応用には以下が含まれます。

科学的研究の応用

D-Erythrose 4-phosphate sodium salt is a vital biochemical compound with diverse applications across scientific research, particularly in the fields of chemistry, biology, and medicine. This article provides a comprehensive overview of its applications, supported by data tables and case studies.

Key Biochemical Pathways

- Pentose Phosphate Pathway : This pathway is essential for cellular metabolism, contributing to nucleotide biosynthesis and generating NADPH, which is crucial for anabolic reactions.

- Aromatic Amino Acid Biosynthesis : D-Erythrose 4-phosphate is a precursor in the shikimate pathway, leading to the production of phenylalanine, tyrosine, and tryptophan—amino acids vital for protein synthesis and various metabolic functions.

Chemistry

This compound serves as a substrate for identifying and characterizing enzymes involved in the shikimate pathway and pentose phosphate pathway. It aids researchers in understanding enzyme kinetics and mechanisms.

Biology

In biological research, this compound is crucial for studying the biosynthesis of aromatic amino acids. It has been used to investigate metabolic pathways in microorganisms and plants, enhancing our understanding of plant metabolism and genetics.

Medicine

In medical research, this compound has shown potential as an inhibitor of the PfPdx1 component in Plasmodium falciparum, the malaria-causing parasite. This property highlights its significance in developing therapeutic strategies against malaria by targeting vitamin B6 biosynthesis.

Industry

This compound is utilized in various industrial applications, including the production of biochemical products and as a research tool in enzymology. Its role in synthesizing aromatic compounds makes it valuable in pharmaceuticals and agrochemicals.

Case Study 1: Inhibition of Malaria Pathway

Research conducted by Kumar et al. (2012) demonstrated that this compound effectively inhibits the PfPdx1 enzyme in Plasmodium falciparum, leading to decreased vitamin B6 synthesis. This study highlights its potential as a therapeutic agent against malaria.

Case Study 2: Enzyme Characterization

A study published in Applied Environmental Microbiology (2011) utilized this compound to characterize DAH7P synthase from various microorganisms. The findings provided insights into enzyme specificity and kinetics, contributing to our understanding of aromatic compound biosynthesis.

Case Study 3: Metabolic Engineering

In a study by Zhang et al. (2011) , researchers engineered Escherichia coli strains to enhance L-tyrosine production using D-Erythrose 4-phosphate as a key intermediate. The results indicated significant increases in yield, showcasing its utility in metabolic engineering applications.

作用機序

D-エリトロース 4-リン酸 (ナトリウム塩)は、様々な代謝経路にとって重要な酵素反応に参加することでその効果を発揮します 。 2-デヒドロ-3-デオキシホスホオクトン酸アルドラーゼ、グルコース-6-リン酸異性化酵素、ホスホ-2-デヒドロ-3-デオキシヘプトン酸アルドラーゼなどの酵素の基質として機能します 。 これらの酵素は、D-エリトロース 4-リン酸を他の重要な中間体に変換する触媒となり、必須の生体分子の生合成を促進します .

類似化合物の比較

D-エリトロース 4-リン酸 (ナトリウム塩)は、以下のような他の類似化合物と比較することができます。

D-リボース 5-リン酸 (ナトリウム塩): ペントースリン酸経路におけるもう1つの重要な中間体.

D-キシロース 5-リン酸 (リチウム塩): ペントースリン酸経路の非酸化段階に関与する.

D-セドヘプツロース 7-リン酸 (リチウム塩): カルビン回路とペントースリン酸経路で役割を果たす.

独自性: D-エリトロース 4-リン酸 (ナトリウム塩)は、芳香族アミノ酸の生合成における特定の役割とペントースリン酸経路への関与により、独自性があります 。 複数の酵素の基質として作用する能力は、生化学研究において汎用性の高い化合物となっています .

類似化合物との比較

D-Erythrose 4-phosphate (sodium) can be compared with other similar compounds such as:

D-Ribose 5-phosphate (sodium): Another important intermediate in the pentose phosphate pathway.

D-Xylulose 5-phosphate (lithium): Involved in the non-oxidative phase of the pentose phosphate pathway.

D-Sedoheptulose 7-phosphate (lithium): Plays a role in the Calvin cycle and the pentose phosphate pathway.

Uniqueness: D-Erythrose 4-phosphate (sodium) is unique due to its specific role in the biosynthesis of aromatic amino acids and its involvement in the pentose phosphate pathway . Its ability to act as a substrate for multiple enzymes makes it a versatile compound in biochemical research .

生物活性

D-Erythrose 4-phosphate (E4P) is a crucial intermediate in various metabolic pathways, particularly in the biosynthesis of aromatic amino acids and in the pentose phosphate pathway. This article explores the biological activity of D-Erythrose 4-phosphate sodium salt, focusing on its enzymatic roles, metabolic implications, and potential applications in biotechnology and medicine.

D-Erythrose 4-phosphate is a monosaccharide phosphate with the chemical formula C4H9O7P and an average molecular weight of approximately 200.08 g/mol. Its structure includes a phosphate group attached to the fourth carbon of the erythrose sugar, which is essential for its biological functions.

Metabolic Role

1. Pentose Phosphate Pathway:

E4P plays a significant role in the pentose phosphate pathway (PPP), which is vital for cellular metabolism. It is involved in the synthesis of ribose-5-phosphate, necessary for nucleotide biosynthesis, and contributes to the generation of NADPH, a critical reducing agent in anabolic reactions .

2. Aromatic Amino Acid Biosynthesis:

E4P is also a precursor in the shikimate pathway, where it combines with phosphoenolpyruvate (PEP) to form 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAH7P), the first step in the biosynthesis of aromatic amino acids such as phenylalanine, tyrosine, and tryptophan . This pathway is essential not only for plants but also for many microorganisms.

Enzymatic Interactions

Several enzymes interact with E4P, highlighting its biological significance:

- 3-Deoxy-D-arabino-heptulosonate 7-phosphate Synthase (DAHPS): This enzyme catalyzes the condensation of E4P and PEP to produce DAH7P. It has been identified as a potential target for herbicide development due to its absence in animals .

- D-Erythrose-4-Phosphate Dehydrogenase (E4PDH): This enzyme oxidizes E4P to 4-phosphoerythronate, playing a role in vitamin B6 biosynthesis. E4PDH exhibits high substrate specificity and catalytic efficiency, with a Km value of 0.96 mM for E4P .

Case Studies and Research Findings

Recent studies have further elucidated the biological activity of D-Erythrose 4-phosphate:

- Antibacterial Activity: Research has shown that targeting enzymes involved in E4P metabolism can inhibit bacterial growth. For instance, inhibiting DAHPS has been proposed as a strategy to combat antibiotic-resistant strains by disrupting their aromatic amino acid synthesis .

- Metabolic Engineering Applications: E4P's role in aromatic compound biosynthesis has led to its application in metabolic engineering. By manipulating pathways involving E4P, researchers have successfully engineered microorganisms to produce higher yields of valuable aromatic compounds .

Data Table: Key Enzymatic Interactions with D-Erythrose 4-Phosphate

| Enzyme | Function | Organism | K_m (mM) | k_cat (s^-1) |

|---|---|---|---|---|

| DAHPS | Condensation with PEP to form DAH7P | Various bacteria and plants | Not specified | Not specified |

| E4PDH | Oxidation to form 4-phosphoerythronate | Escherichia coli | 0.96 | 200 |

特性

CAS番号 |

103302-15-4 |

|---|---|

分子式 |

C4H7Na2O7P |

分子量 |

244.05 g/mol |

IUPAC名 |

disodium;[(2R,3R)-2,3-dihydroxy-4-oxobutyl] phosphate |

InChI |

InChI=1S/C4H9O7P.2Na/c5-1-3(6)4(7)2-11-12(8,9)10;;/h1,3-4,6-7H,2H2,(H2,8,9,10);;/q;2*+1/p-2/t3-,4+;;/m0../s1 |

InChIキー |

QJCAUWVOBAESHT-WTIKUKJPSA-L |

SMILES |

C(C(C(C=O)O)O)OP(=O)(O)[O-].[Na+] |

異性体SMILES |

C([C@H]([C@H](C=O)O)O)OP(=O)([O-])[O-].[Na+].[Na+] |

正規SMILES |

C(C(C(C=O)O)O)OP(=O)([O-])[O-].[Na+].[Na+] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。